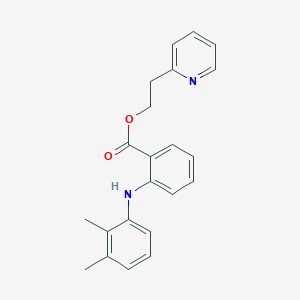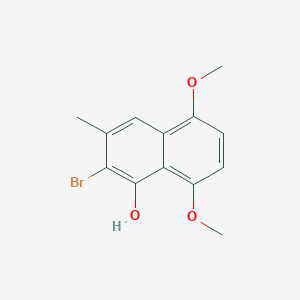![molecular formula C34H30O6 B14337085 1,1'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione) CAS No. 101992-41-0](/img/structure/B14337085.png)
1,1'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione) is a complex organic compound characterized by its unique structure, which includes a hexane backbone linked to phenylene and phenylethane-dione groups
Méthodes De Préparation
The synthesis of 1,1’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione) typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzonitrile with sodium in ethanol, followed by the addition of 1,6-dibromohexane . This process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
1,1’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenylene rings, where halogen atoms or other substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione) has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic targets.
Mécanisme D'action
The mechanism of action of 1,1’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione) involves its interaction with molecular targets through its functional groups. The phenylethane-dione moieties can participate in redox reactions, while the phenylene rings can engage in π-π interactions with other aromatic systems. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparaison Avec Des Composés Similaires
1,1’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione) can be compared with other similar compounds, such as:
1,1’-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile: This compound has a similar hexane backbone but features benzonitrile groups instead of phenylethane-dione moieties.
1,1’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone): This compound has phenylmethanone groups instead of phenylethane-dione groups, affecting its reactivity and applications.
Propriétés
Numéro CAS |
101992-41-0 |
|---|---|
Formule moléculaire |
C34H30O6 |
Poids moléculaire |
534.6 g/mol |
Nom IUPAC |
1-[4-[6-[4-(2-oxo-2-phenylacetyl)phenoxy]hexoxy]phenyl]-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C34H30O6/c35-31(25-11-5-3-6-12-25)33(37)27-15-19-29(20-16-27)39-23-9-1-2-10-24-40-30-21-17-28(18-22-30)34(38)32(36)26-13-7-4-8-14-26/h3-8,11-22H,1-2,9-10,23-24H2 |
Clé InChI |
SWYBIXKKXYONTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OCCCCCCOC3=CC=C(C=C3)C(=O)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


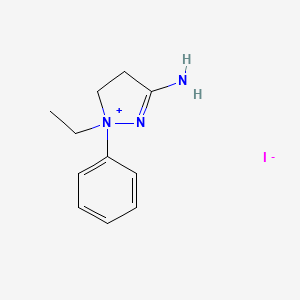
![2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14337012.png)
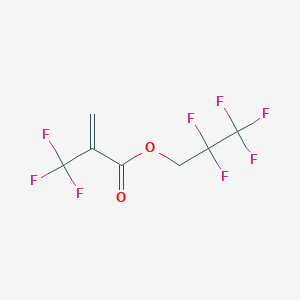
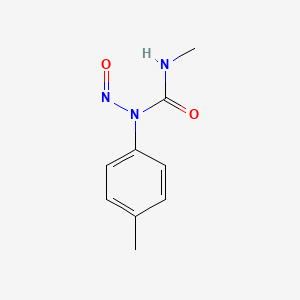

![1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14337033.png)
![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)
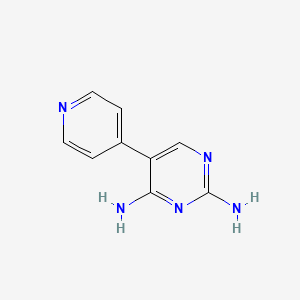
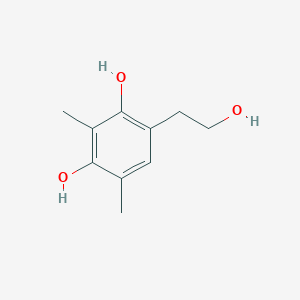
![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)
